molecular formula C21H16F2N2O3 B5974105 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate

2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate

Cat. No. B5974105
M. Wt: 382.4 g/mol
InChI Key: GFIISKSFDZUYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBA and is a derivative of benzoic acid.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate disrupts these cellular processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate has been shown to exhibit potent antitumor activity in various cancer cell lines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potent antitumor activity against various cancer cell lines. This compound also exhibits low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate. One of the future directions is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another future direction is to explore the structure-activity relationship of this compound and its derivatives to optimize its antitumor activity and reduce toxicity. Additionally, the use of 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate in combination with other chemotherapeutic agents could be explored to enhance its antitumor activity.

Synthesis Methods

The synthesis of 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate involves a multi-step process that includes the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-fluorobenzylamine. The final step involves the reaction of the obtained intermediate with benzoic acid to produce 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate.

Scientific Research Applications

2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

(2-fluorophenyl)methyl 2-[(4-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3/c22-15-9-11-16(12-10-15)24-21(27)25-19-8-4-2-6-17(19)20(26)28-13-14-5-1-3-7-18(14)23/h1-12H,13H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIISKSFDZUYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)methyl 2-[(4-fluorophenyl)carbamoylamino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.